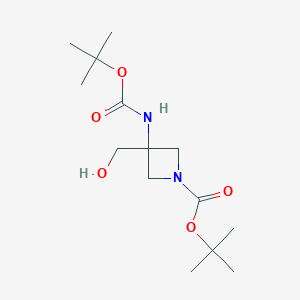
1-Boc-3-(Boc-氨基)氮杂环丁烷-3-甲醇
描述
1-Boc-3-(boc-amino)azetidine-3-methanol is an organic compound with the molecular formula C13H24N2O4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a hydroxymethyl group attached to the azetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
科学研究应用
1-Boc-3-(boc-amino)azetidine-3-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and infectious diseases.
Industry: The compound is utilized in the development of novel materials and catalysts for industrial processes.
作用机制
- The primary target of 1-Boc-3-(boc-amino)azetidine-3-methanol is likely a specific protein or enzyme within cells. Unfortunately, specific information about the exact target remains limited in the available literature .
Target of Action
Scientists continue to explore its potential applications and therapeutic relevance . If you have any additional questions or need further clarification, feel free to ask! 😊
准备方法
The synthesis of 1-Boc-3-(boc-amino)azetidine-3-methanol typically involves multiple steps:
Starting Material: The synthesis begins with azetidine, which is functionalized to introduce the Boc protecting groups.
Protection: The amino group on the azetidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxymethylation: The hydroxymethyl group is introduced via a reaction with formaldehyde or a suitable hydroxymethylating agent under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
1-Boc-3-(boc-amino)azetidine-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the Boc protecting groups using strong acids like trifluoroacetic acid (TFA) or hydrogenation over palladium on carbon (Pd/C).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-Boc-3-(boc-amino)azetidine-3-methanol can be compared with other similar compounds, such as:
1-Boc-3-aminoazetidine: Lacks the additional Boc protecting group and hydroxymethyl group, making it less sterically hindered.
3-(Boc-amino)azetidine: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.
1-Boc-3-(aminomethyl)azetidine: Contains an aminomethyl group instead of a hydroxymethyl group, leading to different chemical properties and reactivity.
The uniqueness of 1-Boc-3-(boc-amino)azetidine-3-methanol lies in its dual Boc protection and the presence of a hydroxymethyl group, which provide distinct advantages in synthetic and medicinal chemistry applications.
属性
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-12(2,3)20-10(18)15-14(9-17)7-16(8-14)11(19)21-13(4,5)6/h17H,7-9H2,1-6H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHVKOAKKZUZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114810 | |
| Record name | 1,1-Dimethylethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105662-61-0 | |
| Record name | 1,1-Dimethylethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105662-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

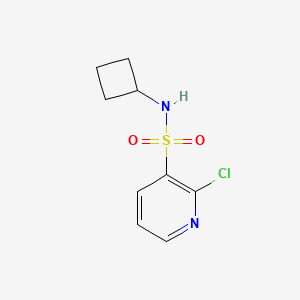
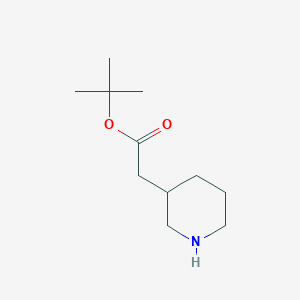
![1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B1399570.png)

![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)
![3-[(2,3-Difluorophenyl)methoxy]azetidine](/img/structure/B1399573.png)
![{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399575.png)

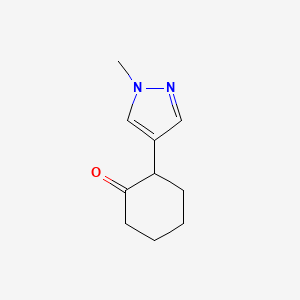
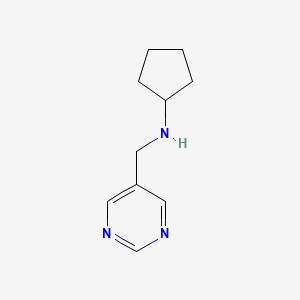
![N-[(pyrimidin-5-yl)methyl]cyclobutanamine](/img/structure/B1399584.png)


